(1-Bromobutan-2-yl)cyclopropane
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Overview
Description
(1-Bromobutan-2-yl)cyclopropane is an organic compound with the molecular formula C7H13Br. It features a cyclopropane ring substituted with a bromobutan-2-yl group. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cyclopropane typically involves the cyclopropanation of alkenes using brominated reagents. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide is reacted with an appropriate alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: (1-Bromobutan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form alcohols or ethers.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Cycloaddition: Transition metal catalysts such as palladium or nickel, often under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Alcohols, ethers, or other substituted cyclopropane derivatives.
Cycloaddition: Polycyclic or bridged-ring compounds.
Reduction: Cyclopropane derivatives without the bromine atom.
Scientific Research Applications
(1-Bromobutan-2-yl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1-Bromobutan-2-yl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as carbocations, carbanions, or radicals . These intermediates can then participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.
Bromocyclopropane: Similar to (1-Bromobutan-2-yl)cyclopropane but without the butyl group, used in Grignard reactions.
Cyclopropylmethyl Bromide: Another brominated cyclopropane derivative, used in organic synthesis and as an intermediate in pharmaceutical production.
Properties
Molecular Formula |
C7H13Br |
---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-bromobutan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
NMUIWBDDBKXKDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CC1 |
Origin of Product |
United States |
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